MFCD00149739

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

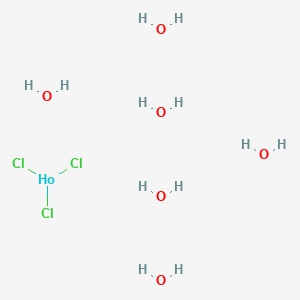

Holmium(III) chloride hexahydrate is an inorganic compound with the chemical formula HoCl₃·6H₂O. It is a light yellow crystalline solid that is highly soluble in water. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .

Wissenschaftliche Forschungsanwendungen

Holmium(III) chloride hexahydrate has a wide range of applications in scientific research:

Biology: Employed in proteomics research and the study of biological systems.

Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.

Wirkmechanismus

Target of Action

Holmium(III) chloride hexahydrate is an inorganic compound It can be used to produce pure holmium .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Holmium(III) chloride hexahydrate. For instance, it is soluble in water and starts to release water of crystallization at 64°C . It is also sensitive to light, exhibiting different colors in natural and fluorescent lighting .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Holmium(III) chloride hexahydrate can be synthesized through several methods:

Reaction with Hydrochloric Acid: Holmium metal reacts with hydrochloric acid to form holmium(III) chloride hexahydrate[ 2 \text{Ho} + 6 \text{HCl} \rightarrow 2 \text{HoCl}_3 + 3 \text{H}_2 ]

Direct Reaction with Chlorine: Holmium metal reacts directly with chlorine gas[ 2 \text{Ho} + 3 \text{Cl}_2 \rightarrow 2 \text{HoCl}_3 ]

Reaction with Ammonium Chloride: Heating a mixture of holmium(III) oxide and ammonium chloride at 200-250°C[ \text{Ho}_2\text{O}_3 + 6 \text{NH}_4\text{Cl} \rightarrow 2 \text{HoCl}_3 + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of holmium(III) chloride hexahydrate typically involves the direct reaction of holmium metal with hydrochloric acid or chlorine gas due to the simplicity and efficiency of these methods .

Analyse Chemischer Reaktionen

Types of Reactions

Holmium(III) chloride hexahydrate undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: Holmium(III) chloride can participate in redox reactions where it can be reduced to holmium metal or oxidized to holmium(III) oxide.

Substitution Reactions: It can undergo substitution reactions where the chloride ions are replaced by other anions.

Common Reagents and Conditions

Oxidation: Reacting with oxygen or other oxidizing agents to form holmium(III) oxide.

Reduction: Using reducing agents like hydrogen gas to reduce holmium(III) chloride to holmium metal.

Substitution: Reacting with other halides or ligands to form different holmium complexes.

Major Products

Holmium(III) oxide: Formed through oxidation.

Holmium metal: Formed through reduction.

Holmium complexes: Formed through substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Holmium(III) chloride hexahydrate can be compared with other lanthanide chlorides:

Dysprosium(III) chloride: Similar in structure and properties but has different magnetic and optical characteristics.

Erbium(III) chloride: Shares similar chemical behavior but differs in its applications, particularly in telecommunications and laser technology.

Gadolinium(III) chloride: Known for its use in magnetic resonance imaging (MRI) contrast agents, differing in its magnetic properties and biological applications.

Biologische Aktivität

Holmium(III) chloride hexahydrate (HoCl₃·6H₂O) is an inorganic compound that has garnered attention in various fields of research, particularly in biological and medical applications. This article explores its biological activity, synthesis, properties, and potential applications based on diverse sources.

Holmium(III) chloride hexahydrate is a light yellow crystalline solid with a molecular weight of 379.38 g/mol. It is soluble in water and exhibits a monoclinic crystal structure similar to that of aluminum(III) chloride. The compound begins to lose its water of crystallization at approximately 64 °C .

| Property | Value |

|---|---|

| Molecular Formula | HoCl₃·6H₂O |

| CAS Number | 14914-84-2 |

| Molecular Weight | 379.38 g/mol |

| Melting Point | 165 °C (decomposes) |

| Solubility | Soluble in water |

Antimicrobial Properties

Research has indicated that holmium compounds, including HoCl₃·6H₂O, exhibit antimicrobial properties. A study demonstrated that holmium ions can inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial therapies .

Laser Applications in Medicine

One of the most significant biological applications of holmium is its use in laser technology. The Holmium:YAG laser, which utilizes holmium ions, is particularly effective for soft tissue ablation and has been employed in urological procedures such as kidney stone lithotripsy. The laser's ability to produce precise incisions while maintaining hemostasis makes it suitable for delicate surgical operations .

In clinical studies involving the Holmium:YAG laser, researchers reported successful outcomes in procedures like bladder tumor ablation and ureteral stricture incision, with success rates exceeding 80% . The laser's interaction with soft tissue results in coagulative necrosis, which aids in controlling bleeding during surgery.

Case Studies

Case Study: Urological Applications

In a retrospective study involving 133 patients treated with the Holmium:YAG laser for urinary calculi, no significant complications were noted. The laser effectively fragmented all types of urinary stones, demonstrating its safety and efficacy in treating genitourinary conditions .

Eigenschaften

IUPAC Name |

trichloroholmium;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ho.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQFCXABQYNXLP-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Ho](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12HoO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystals; [MSDSonline] |

Source

|

| Record name | Holmium chloride hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Q1: What makes Holmium(III) chloride hexahydrate useful in creating magnetically responsive materials?

A1: Holmium(III) chloride hexahydrate is a paramagnetic compound, meaning it is attracted to externally applied magnetic fields. This property is imparted to materials incorporating the compound. For example, in the research paper "Surface Modification of Polydopamine Particles via Magnetically-Responsive Surfactants" [], researchers used Holmium(III) chloride hexahydrate to synthesize a magnetically-responsive surfactant. This surfactant was then used to modify polydopamine particles, ultimately creating particles that respond to magnetic fields [].

Q2: Besides its magnetic properties, are there other characteristics of Holmium(III) chloride hexahydrate that make it suitable for material modification?

A2: Yes, its ability to form complexes with other molecules is advantageous. In the same study [], Holmium(III) chloride hexahydrate readily complexed with a commercially available surfactant, demonstrating its versatility in creating modified materials with tailored properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.